2-Bromospiro[3.3]heptane
Description
Significance of Spirocyclic Systems in Chemical Design and Synthesis
Spirocyclic systems, characterized by two rings sharing a single common atom, offer a distinct 3D topology that contrasts with the planar nature of many traditional aromatic scaffolds. This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, a critical factor in the design of molecules intended to interact with biological targets such as enzymes and receptors. The rigid nature of many spirocyclic frameworks, particularly those composed of smaller rings like cyclobutane (B1203170), limits conformational flexibility, which can be advantageous in structure-based drug design by locking a molecule into a bioactive conformation.
Evolution of Spiro[3.3]heptane as a Unique Scaffold
The spiro[3.3]heptane framework, consisting of two fused cyclobutane rings, represents a particularly intriguing scaffold. Its compact and rigid structure has led to its investigation as a bioisostere for commonly used cyclic systems, such as cyclohexane (B81311) and even benzene (B151609) rings. Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the biological activity or to modify its pharmacokinetic profile. The spiro[3.3]heptane core, with its non-coplanar exit vectors for substituents, has been shown to be an effective saturated bioisostere for meta- and para-substituted benzene rings. chemrxiv.orgnih.gov
The study of spiro[3.3]heptane derivatives dates back to the early 20th century. One of the pioneering examples is the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, famously known as Fecht's acid, by H. Fecht in 1907. wikipedia.org His approach involved the alkylation of malonic esters with pentaerythritol (B129877) tetrabromide. wikipedia.org This early work laid the groundwork for the exploration of this unique spirocyclic system. For decades, the synthesis and study of spiro[3.3]heptane derivatives remained a niche area of research, largely due to the synthetic challenges associated with the construction of the strained cyclobutane rings.
In recent years, there has been a resurgence of interest in the spiro[3.3]heptane scaffold, driven by its potential in drug discovery and materials science. Modern synthetic methodologies have made a wider range of functionalized spiro[3.3]heptane building blocks more accessible. acs.orgnih.gov These include the development of practical routes to versatile azaspiro[3.3]heptanes and other heteroatom-containing derivatives. acs.orgnih.gov
A significant area of emerging research is the use of spiro[3.3]heptane as a non-classical bioisostere. Studies have demonstrated that replacing a phenyl ring in known drugs with a spiro[3.3]heptane core can lead to patent-free analogs with retained or even improved biological activity. nih.gov For instance, this strategy has been applied to the anticancer drugs sonidegib and vorinostat (B1683920), as well as the anesthetic benzocaine (B179285). nih.gov Furthermore, the development of synthetic routes to highly functionalized spiro[3.3]heptanes, including fluorinated derivatives, is expanding the toolbox for medicinal chemists to fine-tune molecular properties. enamine.net The use of spiro[3.3]heptane derivatives in the construction of novel materials, such as metal-organic frameworks (MOFs), is also an active area of investigation, with Fecht's acid being revisited as a non-aromatic linker. rsc.orgrsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromospiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZDAOWARBVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102115-82-2 | |
| Record name | 2-bromospiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Spiro 3.3 Heptane Ring Systems and Halogenated Derivatives
Established Synthetic Routes to the Spiro[3.3]heptane Core
The synthesis of the spiro[3.3]heptane core is challenging due to the inherent strain of the cyclobutane (B1203170) rings. diva-portal.org Various cyclization strategies have been developed to overcome this, ranging from cycloadditions to alkylations and rearrangements.
The [2+2] cycloaddition of ketenes with alkenes is a powerful and direct method for forming cyclobutanone (B123998) rings, which are key precursors to the spiro[3.3]heptane system. nih.gov Halogenated ketenes, such as dichloroketene, are particularly useful as they are highly reactive. diva-portal.org These ketenes are typically generated in situ from precursors like trichloroacetyl chloride (using a zinc-copper couple for dehalogenation) or dichloroacetyl chloride (using triethylamine (B128534) for dehydrohalogenation). diva-portal.org
Table 1: Examples of [2+2] Ketene-Alkene Cycloadditions for Cyclobutanone Synthesis
| Ketene Type | Alkene Partner | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Ethyl/phenyl ketene | Cyclopentadiene | 22 °C | 81% | thieme-connect.com |
| Ethyl/phenyl ketene | Cyclohexene | 180 °C | <10% | thieme-connect.com |
| Phenylketene | Cyclopentadiene | Thermal | 26% | nih.gov |
A classical and robust method for constructing the spiro[3.3]heptane skeleton is the double alkylation of malonic acid esters. diva-portal.org This approach, often referred to as the Perkin alicyclic synthesis when applied intramolecularly, involves reacting a nucleophilic malonate ester with a suitable dielectrophile. wikipedia.org A common strategy employs diethyl malonate as the bis-nucleophile and a tetra-electrophilic reagent like pentaerythritol (B129877) tetrabromide. diva-portal.org
The process begins with the deprotonation of the malonic ester by a base (e.g., sodium ethoxide) to form a carbanion. wikipedia.orglibretexts.org This carbanion then undergoes nucleophilic substitution with the electrophile. libretexts.org In the synthesis of the spiro[3.3]heptane core, this happens twice to form the two cyclobutane rings. The resulting spirocyclic diester can then be hydrolyzed and subsequently decarboxylated upon heating to yield the target spiro[3.3]heptane derivative. diva-portal.orglibretexts.org This method has been successfully used to prepare key intermediates like Fecht's acid (spiro[3.3]heptane-2,6-dicarboxylic acid). diva-portal.org More recent applications have used 1,1-bis(bromomethyl)cyclobutane (B2691830) derivatives as the dielectrophile for the double alkylation of diethyl malonate or ethyl cyanoacetate, achieving high yields on a multigram scale. nih.govchemrxiv.org
Table 2: Spiro[3.3]heptane Synthesis via Malonate Alkylation
| Malonate Derivative | Electrophile | Base | Yield | Product | Reference |
|---|---|---|---|---|---|
| Diethyl malonate | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | NaH | 88% | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate | nih.gov |
| Ethyl cyanoacetate | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane | K₂CO₃ | 68% | Ethyl 2-cyano-6,6-difluorospiro[3.3]heptane-2-carboxylate | nih.gov |
Rearrangements of cyclopropane-containing precursors provide another pathway to cyclobutane systems. The high ring strain of cyclopropanes makes them susceptible to ring-expansion reactions. thieme-connect.de Acid-catalyzed rearrangements of cyclopropyl (B3062369) epoxides can lead to the formation of cyclobutanes and cyclobutenes. rsc.org
A notable example is the Meinwald rearrangement, which has been applied to the synthesis of the spiro[3.3]heptane core. nih.gov This strategy can involve the expansion of a cyclopropyl ring within a spiro[2.0.3.1]octane system to form the desired spiro[3.3]heptane skeleton. nih.gov Similarly, the ring expansion of cyclopropylmethyl cations, generated in situ, into cyclobutanes via a Wagner-Meerwein rearrangement is a widely used synthetic tool. acs.org While powerful, controlling the stereochemistry can be challenging as planar carbocation intermediates can lead to a loss of chiral information. acs.org
As an alternative to less stable or unreactive ketenes, keteniminium salts offer a highly effective solution for synthesizing cyclobutanones from alkenes. thieme-connect.com These reactive intermediates, pioneered by Ghosez, are typically generated from the electrophilic activation of an amide. d-nb.info The resulting keteniminium ion readily undergoes a [2+2] cycloaddition with a wide range of alkenes, including unreactive ones, to provide cyclobutaniminium salts. thieme-connect.comd-nb.info
These salts can be subsequently hydrolyzed to yield the corresponding cyclobutanone. researchgate.net This methodology is highly versatile and has been employed in both inter- and intramolecular cycloadditions. acs.orgkib.ac.cn The reaction's utility is further enhanced by the ability to reduce the cyclobutaniminium salt adducts to access highly functionalized cyclobutaneamines. researchgate.net
Table 3: Cycloadditions with Keteniminium Salts
| Keteniminium Source | Alkene Partner | Product Type | Yield | Reference |
|---|---|---|---|---|
| Amide-derived salt | Cyclohexene | Cyclobutanone (after hydrolysis) | Moderate to Good | thieme-connect.com |
| ω-Unsaturated amides | Intramolecular alkene | Chiral Cyclobutanones | High facial selectivity | researchgate.net |
The synthesis of heteroatom-containing spiro[3.3]heptanes, which are valuable as bioisosteres for common drug motifs like piperazine (B1678402) and morpholine (B109124), often employs a double alkylative cyclization strategy. rsc.org A prominent example is the preparation of 2-oxa-6-azaspiro[3.3]heptane. This synthesis typically starts with tribromopentaerythritol, which is cyclized with a primary amine, such as p-toluenesulfonamide, to form an N-tosyl protected azetidine (B1206935) intermediate. A subsequent intramolecular cyclization step forms the second, oxetane (B1205548) ring, yielding the desired spirocyclic core. rsc.org This scalable chemistry provides access to a variety of useful building blocks for drug discovery. rsc.org
Stereoselective and Regiospecific Approaches to Substituted Spiro[3.3]heptanes
Achieving specific substitution patterns on the spiro[3.3]heptane skeleton with controlled stereochemistry is crucial for its application in various fields.
A notable and expedient method for synthesizing spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govnih.govresearcher.life This approach utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govresearchgate.net The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov In the presence of an acid such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), this intermediate undergoes a rearrangement to yield the sulfonyl-substituted spiro[3.3]heptan-1-one. nih.gov The reaction is highly regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from a substituted cyclopropanone (B1606653) equivalent. nih.govnih.govresearchgate.net The proposed mechanism involves the initial protonation of the bicyclobutyl moiety, followed by a nih.govCurrent time information in Bangalore, IN.-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govnih.govresearchgate.net
Table 1: Synthesis of Spiro[3.3]heptan-1-ones via Semipinacol Rearrangement
| Starting Materials | Reagents and Conditions | Product | Key Features |
| 1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanes | 1. Base 2. Acid (MsOH or AlCl₃) | Sulfonyl-substituted spiro[3.3]heptan-1-one | Strain-relocating semipinacol rearrangement; High regio- and stereospecificity |
The synthesis of optically active spiro[3.3]heptan-1-ones can be achieved by employing chiral cyclopropanone equivalents. nih.govnih.gov Enantioenriched 1-sulfonylcyclopropanols, which are stable and effective surrogates for the highly reactive cyclopropanone, are key to this process. researchgate.netresearchgate.net These chiral building blocks can be prepared through the α-hydroxylation of sulfonylcyclopropanes. researchgate.net When these optically active 1-sulfonylcyclopropanols react with lithiated 1-sulfonylbicyclo[1.1.0]butanes, the subsequent acid-mediated semipinacol rearrangement proceeds with high fidelity, transferring the stereochemical information to the final spiro[3.3]heptan-1-one product. nih.govnih.govresearchgate.net For instance, a spiro[3.3]heptan-1-one was synthesized with a high enantiomeric purity of 96% ee, demonstrating minimal loss of stereochemical integrity from the starting 1-sulfonylcyclopropanol. rsc.org
Synthesis of Halogenated Spiro[3.3]heptane Derivatives
The introduction of halogen atoms onto the spiro[3.3]heptane framework provides valuable handles for further functionalization and can significantly influence the molecule's properties.
Direct halogenation of the parent spiro[3.3]heptane can lead to a mixture of products. For example, the reaction of spiro[3.3]heptane with bromotrichloromethane (B165885) or bromine can generate both spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals. rsc.org This suggests that hydrogen abstraction occurs at both the C(2) and C(3) positions at comparable rates, leading to a mixture of brominated isomers. rsc.org
A more controlled approach to specific brominated isomers involves the use of functionalized spiro[3.3]heptane precursors, such as spiro[3.3]heptan-2-one. A German patent describes the synthesis of various 2,6-disubstituted spiro[3.3]heptanes starting from spiro[3.3]heptan-2-ones. google.com While not directly detailing the synthesis of 2-bromospiro[3.3]heptane, the described methodologies for introducing substituents could potentially be adapted for bromination. For example, the reduction of the ketone to an alcohol, followed by conversion to the bromide, is a standard synthetic transformation.
The specific preparation of this compound has been reported, although detailed synthetic procedures are not widely available in the primary literature. It is known that bromine abstraction from 3-bromospiro[3.3]heptane can be used to generate the corresponding spiro[3.3]heptan-3-yl radical. rsc.org The synthesis of this compound itself likely involves a multi-step sequence starting from a suitable precursor, potentially spiro[3.3]heptan-2-one, to ensure regioselectivity. The Wolff-Kishner reduction of a ketone precursor has been used to generate a bromide in a related spiro[3.3]heptane system, suggesting a possible synthetic route. researchgate.net
Computational and Spectroscopic Characterization of Spiro 3.3 Heptane Derivatives
Electronic Spin Resonance (ESR) Spectroscopy in Radical Studies
Electron Spin Resonance (ESR) spectroscopy is an invaluable tool for investigating radical species, offering detailed insights into the electronic environment of unpaired electrons. This technique has been pivotal in characterizing the structure and dynamics of radicals derived from spiro[3.3]heptane.
ESR Parameters of Spiro[3.3]heptan-2-yl and Spiro[3.3]heptan-3-yl Radicals
Spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals can be generated through methods such as bromine abstraction from the corresponding bromo-derivatives (e.g., 3-bromospiro[3.3]heptane) or hydrogen abstraction from spiro[3.3]heptane. rsc.orgresearchgate.net Their subsequent analysis by ESR spectroscopy has provided key parameters, including hyperfine coupling constants (hfcs), which are crucial for deducing their geometric structures. rsc.orgresearchgate.net
For instance, the spiro[3.3]heptan-2-yl radical rearranges to the cyclobutenylpropyl radical at temperatures above approximately 290 K. rsc.orgrsc.org Both the spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals have been observed when hydrogen is abstracted from spiro[3.3]heptane, indicating that this abstraction occurs at similar rates from both the C(2) and C(3) positions. rsc.orgresearchgate.net
Below is a table summarizing the ESR hyperfine coupling constants for these spiro[3.3]heptyl radicals.
Table 1: ESR Hyperfine Coupling Constants (in G) for Spiro[3.3]heptyl Radicals
| Radical | a(α-H) | a(β-H) | a(γ-H) | Temperature (°C) |
|---|---|---|---|---|
| Spiro[3.3]heptan-2-yl | 21.28 | 36.44 (2H), 2.14 (2H) | 1.10 (2H), 0.75 (2H) | -110 |
| Spiro[3.3]heptan-3-yl | 21.80 | 2.50 (4H) | 1.30 (4H) | -110 |
Structural Similarities of Spiro[3.3]alkyl Radicals to Cyclobutyl Radicals
The ESR parameters obtained for spiro[3.3]alkyl radicals exhibit a strong resemblance to those of cyclobutyl radicals. rsc.orgresearchgate.netrsc.org This similarity suggests that the spiro[3.3]heptyl radicals, like the cyclobutyl radical, adopt a puckered conformation in the cyclobutane (B1203170) ring that bears the unpaired electron. This puckering helps to alleviate the inherent ring strain of the four-membered ring. The long-range hyperfine couplings observed in these radicals further support the model of a puckered ring system.
Computational Chemistry for Structural and Energetic Analysis
Computational chemistry serves as a powerful tool for investigating the structures, energies, and conformational landscapes of molecules, especially for strained systems like spiro[3.3]heptane derivatives.
Theoretical Calculations of Molecular Structures and Conformations (e.g., ring puckering)
Theoretical calculations, including ab initio and density functional theory (DFT) methods, have been instrumental in determining the geometries of spiro[3.3]heptane and its derivatives. acs.org These studies have revealed that the cyclobutane rings in these molecules are puckered. acs.org Computational chemistry can assess structures, conformations, energies, strain energies, transition states, and activation energies to explain product selectivities in reactions involving these compounds. acs.orgresearchgate.net For instance, the spiro[3.3]hept-1-ylidene carbene is predicted to exist in four distinct geometric conformations, some of which have significantly puckered cyclobutylidene units, similar to cyclobutylidene itself. acs.org
Energetic Landscape Analysis (e.g., Strain Energies, Activation Energies, Transition States)
Computational methods allow for the detailed exploration of the energetic aspects of chemical reactions. The strain energy of spiro[3.3]heptane, for example, has been calculated and compares favorably with results from ab initio methods. scispace.com From the activation energy for β-scission in spiro[3.3]heptylmethyl radicals, it has been shown that the ring strain in spiro[3.3]heptane is not more than approximately 3 kcal mol⁻¹ greater than twice the ring strain in cyclobutane. rsc.org
Furthermore, computational chemistry is used to determine the activation energies for various rearrangement reactions, providing insight into the kinetic stability of radical intermediates and predicting their reaction pathways. acs.org
Conformational Effects on Reaction Selectivity
The conformation of spiro[3.3]heptane derivatives significantly influences their reactivity and the selectivity of their reactions. The distinct puckered conformations of the cyclobutylidene units in intermediates like spiro[3.3]hept-1-ylidene have a direct bearing on the selection of transition states and, consequently, the reaction's outcome. acs.orgresearchgate.net By modeling the different reaction pathways and their associated energy barriers, computational chemistry can explain and predict the distribution of products, highlighting the critical interplay between conformational dynamics and reaction energetics.
Applications and Bioisosteric Potential of Spiro 3.3 Heptane Scaffolds in Advanced Chemical Research
Spiro[3.3]heptane as a Saturated Benzene (B151609) Bioisostere
The concept of bioisosterism, where one moiety is replaced by another with similar physical and chemical properties to maintain or enhance biological activity, is a cornerstone of medicinal chemistry. The spiro[3.3]heptane core has been identified as a valuable saturated bioisostere for the benzene ring, a ubiquitous component in many drugs. nih.govnih.govmykhailiukchem.org This substitution can lead to improved drug-like properties, such as enhanced metabolic stability and better aqueous solubility. researchgate.net
Non-collinear Exit Vectors and Three-Dimensional Conformation
Unlike the planar structure of a benzene ring with its substituents typically exiting in a collinear or coplanar fashion, the spiro[3.3]heptane scaffold possesses a rigid, three-dimensional structure with non-collinear exit vectors. nih.govchemrxiv.org This distinct spatial arrangement of substituents creates a unique three-dimensional chemical space that can be exploited for precise molecular design. The fixed orientation of the cyclobutane (B1203170) rings results in well-defined trajectories for attached functional groups, influencing how a molecule interacts with its biological target.
The non-coplanar nature of the exit vectors in spiro[3.3]heptane derivatives can lead to novel binding modes and improved selectivity for protein targets. chemrxiv.org This is a significant advantage over flat aromatic systems, as it allows for a more nuanced and specific fit within a protein's binding pocket. The rigid framework of the spiro[3.3]heptane core also reduces the conformational flexibility of a molecule, which can enhance binding affinity by minimizing the entropic penalty upon binding.
Mimicry of Substituted Phenyl Rings (e.g., mono-, meta-, para-substitution)
Research has demonstrated that the spiro[3.3]heptane scaffold can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. nih.govchemrxiv.orgresearchgate.net This versatility allows medicinal chemists to replace aromatic rings in existing drugs with this saturated core, potentially leading to new, patent-free drug analogs with improved properties. nih.govchemrxiv.org
For instance, the spiro[3.3]heptane motif has been successfully incorporated into analogs of the anticancer drugs sonidegib (mimicking a meta-substituted benzene) and vorinostat (B1683920) (mimicking a phenyl ring), as well as the anesthetic benzocaine (B179285) (mimicking a para-substituted benzene). nih.govresearchgate.netscilit.com These saturated analogs have shown high potency in biological assays, validating the spiro[3.3]heptane core as a viable benzene bioisostere. nih.gov
Impact on Physicochemical Properties and Bioactivity
The replacement of a planar, aromatic phenyl ring with a saturated, three-dimensional spiro[3.3]heptane scaffold can have a profound impact on a molecule's physicochemical properties and, consequently, its bioactivity. Generally, increasing the fraction of sp³-hybridized carbon atoms in a drug candidate is associated with a higher success rate in clinical development.
The incorporation of a spiro[3.3]heptane core can lead to:
Improved Solubility: The less lipophilic nature of the saturated scaffold compared to an aromatic ring can enhance aqueous solubility. researchgate.net
Enhanced Metabolic Stability: The C-H bonds in the strained cyclobutane rings are generally more resistant to metabolic degradation compared to the C-H bonds of a phenyl ring. researchgate.net However, some studies have shown that in certain contexts, spiro[3.3]heptane analogs can have lower metabolic stability. mykhailiukchem.orgenamine.net
Altered Lipophilicity: The substitution can modulate the lipophilicity (LogD) of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. mykhailiukchem.orgmykhailiukchem.org
While the bioactivity of the parent compound is often retained or even improved, this is not always the case. For example, while spiro[3.3]heptane analogs of sonidegib showed increased cytotoxicity, their direct inhibitory activity on the Hedgehog signaling pathway was reduced. mykhailiukchem.orgenamine.net This highlights the context-dependent nature of bioisosteric replacement and the importance of empirical testing.
| Compound | Original Moiety | Spiro[3.3]heptane Analog | Key Physicochemical Change | Reference |
|---|---|---|---|---|
| Sonidegib | meta-substituted phenyl | (±)-trans- and (±)-cis-spiro[3.3]heptane | Minimal impact on LogD and solubility, but significantly lower metabolic stability. | enamine.net |
| Benzocaine | para-substituted phenyl | spiro[3.3]heptane | Significantly lower LogD7.4 and higher metabolic stability. | mykhailiukchem.org |
| Vorinostat | phenyl | spiro[3.3]heptane | Retained high potency. | nih.govresearchgate.net |
Role of Strained Spiro[3.3]heptane Derivatives in Medicinal Chemistry Scaffold Design
The inherent ring strain of the spiro[3.3]heptane system, while contributing to its unique geometry, also makes it a valuable and increasingly popular scaffold in medicinal chemistry. researchgate.netnih.gov This strain influences the molecule's reactivity and conformation, providing chemists with a powerful tool for designing novel drug candidates. nih.gov
Importance of Spiro[3.3]heptane Motif in Pharmaceutical Candidate Development
The spiro[3.3]heptane motif has been identified as a key structural element in a variety of recent pharmaceutical candidates. nih.gov Its rigid three-dimensional nature is particularly attractive for developing compounds that can modulate cellular processes like signaling pathways and gene expression. The inclusion of this sp³-rich scaffold can lead to improved drug-like properties and is seen as a strategy to "escape flatland," moving away from the predominantly two-dimensional structures of many traditional drugs. rsc.org
The development of synthetic methodologies to access functionalized spiro[3.3]heptane derivatives is an active area of research, reflecting the high demand for these building blocks in drug discovery programs. nih.govresearchgate.net
Tuning Tridimensional Environment in Lead Identification
The spiro[3.3]heptane scaffold allows medicinal chemists to fine-tune the three-dimensional environment of a lead compound with a high degree of precision. nih.gov The predictable and rigid orientation of substituents enables a systematic exploration of the chemical space around a biological target. researchgate.net This can lead to the identification of compounds with enhanced target selectivity and reduced off-target effects. rsc.org
Exploration of Heteroatom-Containing Spiro[3.3]heptanes as Bioisosteres (e.g., Diazaspiro[3.3]heptanes, Oxazaspiro[3.3]heptanes, Thiaspiro[3.3]heptanes)
The rigid, three-dimensional framework of the spiro[3.3]heptane scaffold has made it a valuable motif in medicinal chemistry. Its ability to act as a saturated, non-planar bioisostere for common carbocyclic and heterocyclic rings, such as benzene and cyclohexane (B81311), has driven extensive research. The introduction of heteroatoms into this scaffold further enhances its utility, allowing for fine-tuning of physicochemical properties like polarity, solubility, and hydrogen bonding capacity, while maintaining a defined spatial arrangement of functional groups. This exploration into heteroatom-containing spiro[3.3]heptanes has led to the development of novel bioisosteres for prevalent drug fragments like piperidine (B6355638) and piperazine (B1678402). enamine.netuniba.itresearchgate.netrsc.org
Recent advancements have focused on the synthesis and validation of various diazaspiro[3.3]heptanes, oxazaspiro[3.3]heptanes, and thiaspiro[3.3]heptanes as versatile building blocks in drug discovery. rsc.org These strained spirocyclic systems offer unique vectors for chemical space exploration and can confer improved drug-like properties compared to their traditional, non-strained counterparts. uniba.itrsc.org
Diazaspiro[3.3]heptanes: These compounds have emerged as effective bioisosteres for piperazine, a common moiety in many approved drugs. uniba.itmdpi.comshigematsu-bio.com For instance, 2,6-diazaspiro[3.3]heptane has been successfully used to replace the piperazine core in known σ2 receptor ligands. mdpi.com Although this particular substitution led to a decrease in affinity for the σ2 receptor, the study highlighted the scaffold's potential in modulating biological activity. mdpi.com In other cases, replacing piperazine with a diazaspiro[3.3]heptane motif has been shown to retain high affinity for the target protein. mdpi.com A significant challenge in the synthesis of these compounds can be their stability; for example, 2,6-diazaspiro[3.3]heptane derivatives have been noted to undergo ring-opening when treated with hydrochloric acid, necessitating alternative deprotection methods like trifluoroacetic acid. mdpi.com Another notable example is 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE), which has been proposed and studied as a novel piperazine bioisostere, demonstrating the potential to enhance drug-like properties such as target selectivity. uniba.itscite.airesearchgate.net
Oxazaspiro[3.3]heptanes: The incorporation of an oxygen atom alongside a nitrogen atom creates the oxazaspiro[3.3]heptane scaffold, which serves as a valuable surrogate for rings like morpholine (B109124). researchgate.netshigematsu-bio.com These structures introduce polarity and potential hydrogen bond accepting features while maintaining the rigid spirocyclic core. The development of synthetic routes to access diverse oxazaspiro[3.3]heptanes has expanded their application in medicinal chemistry. researchgate.net Research has demonstrated that these "angular" spirocyclic azetidines can act as effective bioisosteres for common saturated six-membered heterocycles. researchgate.net For example, their incorporation into the anticancer drug Sonidegib as a morpholine replacement yielded novel, patent-free analogs with retained high activity and similar physicochemical properties. researchgate.net
Thiaspiro[3.3]heptanes: The sulfur-containing analogs, thiaspiro[3.3]heptanes, are explored as bioisosteres for thiomorpholine. researchgate.net The synthesis of compounds like 6-amino-2-thiaspiro[3.3]heptane provides a building block with the characteristic rigid 3D structure, offering an alternative to more flexible ring systems. beilstein-journals.orgsmolecule.com The presence of the sulfur atom introduces unique electronic and steric properties compared to its oxygen and nitrogen counterparts. The development of 2-Thiaspiro[3.3]heptan-6-one further illustrates the synthetic accessibility of these motifs for use as bioisosteres in medicinal compounds.
The table below summarizes key examples of heteroatom-containing spiro[3.3]heptane bioisosteres and the common rings they replace.
| Heteroatom Spiro[3.3]heptane | Common Bioisosteric Target | Reference |
| 1-Azaspiro[3.3]heptane | Piperidine | enamine.netmedchemexpress.com |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | mdpi.comshigematsu-bio.com |
| 1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE) | Piperazine | uniba.itscite.airesearchgate.net |
| Oxazaspiro[3.3]heptanes | Morpholine | researchgate.netresearchgate.net |
| Thiaspiro[3.3]heptanes | Thiomorpholine | researchgate.netbeilstein-journals.org |
Advanced Materials and Other Emerging Applications
The unique, rigid, and three-dimensional structure of the spiro[3.3]heptane core is not only beneficial in medicinal chemistry but also offers significant advantages in the field of materials science. Its well-defined geometry and synthetic accessibility have led to its incorporation into advanced functional materials, particularly for optoelectronic applications. Furthermore, the novelty of the spiro[3.3]heptane framework makes it a valuable scaffold for generating new chemical entities, thereby expanding intellectual property space and enhancing the structural diversity of compound libraries.
Spiro[3.3]heptane Derivatives in Hole Transporting Materials
In the realm of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a critical role in extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode, which is crucial for achieving high power conversion efficiencies. rsc.orgrsc.org The well-known spiro-OMeTAD has been a benchmark HTM, but its complex synthesis and high cost are significant drawbacks. rsc.orgrsc.org
To address these issues, researchers have designed and synthesized novel HTMs based on the spiro[3.3]heptane core. rsc.orgrsc.org One such example is SDF-OMeTAD, a material based on a spiro[3.3]heptane-2,6-dispirofluorene core. rsc.orgresearchgate.net This compound was synthesized in a simplified two-step reaction, making it a more cost-effective alternative to spiro-OMeTAD. rsc.orgresearchgate.net
Comparative Properties of Spiro-based HTMs
| Property | SDF-OMeTAD | spiro-OMeTAD | Reference |
| Core Structure | spiro[3.3]heptane-2,6-dispirofluorene | 9,9'-spirobifluorene | rsc.orgrsc.org |
| Synthesis | Two-step reaction | Multi-step, complex | rsc.orgrsc.org |
| Thermal Decomposition (Td) | ~400 °C | ~400 °C | rsc.org |
| Band Gap (Eg) | 2.99 eV | Similar to spiro-OMeTAD | rsc.org |
| PSC Efficiency (PCE) | 13.01% | >20% (benchmark) | rsc.orgresearchgate.net |
SDF-OMeTAD demonstrated excellent thermal stability, with a decomposition temperature of up to 400 °C, which is comparable to that of spiro-OMeTAD. rsc.org Its optical properties were also similar, with a band gap of 2.99 eV, indicating that the spiro[3.3]heptane core does not negatively impact the electronic transitions required for a functional HTM. rsc.org When incorporated into a planar perovskite solar cell, SDF-OMeTAD achieved a competitive power conversion efficiency of 13.01%. rsc.orgresearchgate.net These findings highlight the potential of spiro[3.3]heptane derivatives as a versatile and economically viable platform for developing new generations of hole-transporting materials for optoelectronic devices. rsc.orgdoi.org
Development of Novel Spirocyclic Motifs for Intellectual Property Space and Chemical Diversity
The quest for novel molecular architectures is a driving force in both pharmaceutical research and fine chemical development. google.com The generation of new intellectual property (IP) is crucial for the commercial viability of new drugs and materials. Spiro[3.3]heptane and its derivatives provide a fertile ground for creating unique, three-dimensional structures that are distinct from existing patented compounds. shigematsu-bio.comgoogle.com
By using the spiro[3.3]heptane scaffold as a starting point, chemists can design and synthesize new classes of compounds with distinct spatial arrangements. google.com This inherent three-dimensionality, conferred by the rigid spirocyclic framework, allows for the exploration of new chemical space that is often inaccessible with more traditional, planar aromatic systems. shigematsu-bio.com For example, the synthesis of 1-azaspiro[3.3]heptane and its incorporation into the anesthetic drug Bupivacaine, replacing the original piperidine ring, resulted in a new, patent-free analogue that retained high biological activity. enamine.netresearchgate.netmedchemexpress.com
The functionalization of the spiro[3.3]heptane core at various positions allows for the creation of diverse compound libraries. researchgate.netgoogle.com Companies in the life sciences sector design and offer specialized sets of these building blocks, sometimes marketed as "SpiroKits," to aid medicinal chemists in overcoming common challenges and supporting structure-activity relationship (SAR) exploration. shigematsu-bio.com These kits, containing derivatives like diazaspiro[3.3]heptanes as piperazine surrogates, provide researchers with readily available tools to generate novel compounds and expand their IP portfolio. shigematsu-bio.com The development of versatile synthetic intermediates, such as spiro[3.3]heptan-2-one, further enables the creation of a wide range of 2,6-disubstituted spiro[3.3]heptanes for use in liquid crystals and other functional fine chemicals, demonstrating the broad utility of this scaffold in generating chemical diversity. google.com
Future Directions and Unexplored Research Avenues for 2 Bromospiro 3.3 Heptane
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure spirocyclic compounds is a formidable challenge in organic chemistry. uzh.ch While methods for the preparation of racemic 2-bromospiro[3.3]heptane exist, the development of stereoselective routes to access its individual enantiomers remains a critical and largely unmet goal. Future research should prioritize the design and implementation of catalytic asymmetric methods for its synthesis.
One promising approach involves the use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, to control the stereochemical outcome of key bond-forming reactions. uni-koeln.de For instance, the development of an enantioselective bromination of a suitable spiro[3.3]heptane precursor could provide direct access to optically active this compound. Another avenue lies in the asymmetric construction of the spirocyclic core itself, followed by a subsequent bromination step. This could potentially be achieved through enantioselective intramolecular cyclization reactions. rsc.org
The successful development of such stereoselective pathways would not only provide access to enantiopure this compound but also open doors to the synthesis of a wide range of chiral spirocyclic derivatives with potential applications in medicinal chemistry and materials science. nih.gov
Exploration of Diverse Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely governed by the presence of the bromine atom and the strained nature of the spiro[3.3]heptane framework. While some radical reactions have been investigated, a comprehensive exploration of its reactivity profile is still needed. researchgate.net
Future work should focus on investigating a broader range of transformations, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. Understanding how the strained spirocyclic system influences the regioselectivity and stereoselectivity of these reactions is of paramount importance. For example, studying the competition between SN2 and E2 pathways under various reaction conditions could provide valuable insights into the inherent reactivity of the system.
Furthermore, the application of modern catalytic methods to this compound is a fertile ground for discovery. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of functional groups at the 2-position, thereby expanding the molecular diversity of accessible spiro[3.3]heptane derivatives. Investigating the use of other transition metal catalysts, such as copper or nickel, could also lead to novel and efficient transformations. researchgate.net The exploration of cycloaddition reactions involving derivatives of this compound also presents an intriguing possibility for the construction of more complex polycyclic systems. mdpi.com
Advanced Computational Modeling for Structure-Activity Relationships
Computational modeling offers a powerful tool to complement experimental studies by providing detailed insights into the structural and electronic properties of this compound and its derivatives. smolecule.com Future research should leverage advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, to elucidate structure-activity relationships.
These computational studies can be used to:
Predict Reactivity: By calculating reaction energy profiles and transition state geometries, computational models can help predict the most likely reaction pathways and outcomes for various transformations of this compound. researchgate.net
Understand Stereoselectivity: In the context of developing stereoselective syntheses, computational modeling can be instrumental in understanding the origin of enantioselectivity by analyzing the interactions between the substrate, catalyst, and reagents.
Guide Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the transformation of this compound.
By integrating computational modeling with experimental work, researchers can gain a deeper understanding of the fundamental properties of this unique molecule and rationally design new synthetic strategies and applications.
Integration into Complex Molecular Architectures
The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive building block for the synthesis of complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov The spiro[3.3]heptane core has been recognized as a saturated bioisostere for benzene (B151609), offering a non-planar and patent-free alternative in drug design. nih.gov
Future research should focus on incorporating the this compound unit into larger and more complex molecules. This could involve multi-step synthetic sequences where this compound serves as a key intermediate. For example, it could be used as a precursor for the synthesis of novel spirocyclic amino acids, diamines, or dicarboxylic acids, which are valuable building blocks for the construction of peptides, polymers, and metal-organic frameworks (MOFs). researchgate.netachemblock.com
The development of efficient methods to functionalize this compound, as discussed in section 6.2, will be crucial for its successful integration into these complex molecular architectures. The unique conformational constraints imposed by the spirocyclic core could lead to the discovery of molecules with novel biological activities or material properties.
Q & A
Q. Advanced Considerations :
- Reaction Conditions : Temperature (e.g., 0–25°C for cyclization ), solvent polarity (e.g., THF for radical stability ), and catalysts (e.g., Mg for deprotection ) critically affect yield and purity.
- Purification : Continuous flow reactors and chromatography (e.g., silica gel) improve scalability and purity (>95%) .
How can researchers optimize purification methods for this compound to achieve high purity suitable for pharmaceutical applications?
Basic Research Focus
Purification challenges arise from spirocyclic rigidity and bromine reactivity. Effective strategies include:
Q. Advanced Considerations :
- Scalable Techniques : Continuous flow reactors minimize side reactions in large-scale syntheses .
- Stability Monitoring : Store at 2–8°C in inert atmospheres to prevent bromine loss or decomposition .
What analytical techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : H/C NMR identifies spirocyclic connectivity (e.g., characteristic splitting patterns at δ 2.16–2.32 ppm for bridgehead protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 189.09 g/mol for CHBr) .
Q. Advanced Considerations :
- X-ray Crystallography : Resolves steric effects of the bromomethyl group on ring conformation .
- IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~550 cm) .
How does the bromine substituent in this compound influence its reactivity in substitution and cross-coupling reactions?
Advanced Research Focus
The bromine atom enhances electrophilicity, enabling:
- Nucleophilic Substitution : Amines or thiols displace bromine to form azaspiro or thiaspiro analogs (e.g., sodium sulfide yields thia derivatives ).
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids generate biaryl-spiro hybrids, useful in drug discovery .
Q. Advanced Research Focus
- Steric Constraints : The spirocyclic core limits conformational flexibility, requiring precise alignment with enzyme active sites .
- Methodology :
- Biochemical Assays : Measure IC values against kinases (e.g., CDK2 inhibition ).
- Molecular Docking : Software like AutoDock Vina predicts binding modes by simulating interactions with residues (e.g., hydrogen bonding with catalytic lysine) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Q. Advanced Research Focus
- Standardized Assays : Use uniform protocols (e.g., kinase assay buffer conditions ).
- SAR Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups alter CDK2 inhibition by >50% ).
- Meta-Analysis : Cross-reference PubChem and ECHA databases to validate bioactivity trends .
What strategies are recommended for enhancing the stability of this compound under various experimental conditions?
Q. Basic Research Focus
- Storage : Sealed containers under nitrogen at 2–8°C prevent bromine hydrolysis .
- Derivatization : Convert to hydrochloride salts (e.g., 2-methyl-2,6-diazaspiro[...] dihydrochloride ) to enhance solubility and stability.
How do structural modifications (e.g., halogen substitution, ring size variation) impact the pharmacokinetic properties of this compound analogs?
Q. Advanced Research Focus
- Halogen Effects : Fluorine substitution increases lipophilicity (logP +0.5) but reduces metabolic stability .
- Ring Size : Spiro[3.4]octane analogs show higher membrane permeability than spiro[3.3]heptanes due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
